6-Isoquinolinol, 7-bromo-
Description
The exact mass of the compound 6-Isoquinolinol, 7-bromo- is 222.96328 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-bromoisoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVIZUGPRYWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630338 | |
| Record name | 7-Bromoisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666735-08-6 | |
| Record name | 7-Bromoisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Importance of the Isoquinolinol Heterocyclic System in Organic Synthesis and Chemical Biology Research
The isoquinoline (B145761) framework is a nitrogen-containing heterocyclic system that is of exceptional importance in both industrial and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com It is a foundational structural motif found in a vast array of natural products, particularly alkaloids, which often exhibit significant biological effects. nou.edu.ngrsc.org The medicinal properties of plants that biosynthesize these alkaloids have been recognized for centuries. nou.edu.ng
Prominent examples of isoquinoline alkaloids include papaverine, a vasodilator, and morphine, a potent analgesic agent, both of which are derived from the opium poppy. nou.edu.ng The structural diversity and therapeutic importance of these natural products have established the isoquinoline scaffold as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of new therapeutic agents. nih.govrsc.org Consequently, synthetic organic and medicinal chemists have shown intense interest in developing efficient methods for constructing and modifying isoquinoline frameworks. nih.gov
Beyond their role in drug discovery, isoquinolines serve as versatile building blocks in organic synthesis, providing a template for the creation of more complex molecular architectures. openmedicinalchemistryjournal.com The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of a molecule's chemical and physical properties, which is a cornerstone of modern materials science and chemical biology. nih.govresearchgate.net
Academic Research Contexts and Trajectories for Halogenated Isoquinolinols, with a Specific Focus on 6 Isoquinolinol, 7 Bromo
The introduction of halogen atoms, such as bromine, onto a bioactive scaffold is a common and powerful strategy in medicinal chemistry. Halogenation can significantly modulate a compound's pharmacokinetic properties; for instance, halogens can enhance lipophilicity, which affects how a drug is absorbed and distributed, and can improve metabolic stability, potentially increasing its duration of action. Furthermore, the bromine atom in a compound like 6-Isoquinolinol, 7-bromo- serves as a versatile synthetic handle, facilitating a variety of cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to introduce new functional groups for structure-activity relationship (SAR) studies.
While specific academic studies on 6-Isoquinolinol, 7-bromo- are limited, the research contexts for closely related halogenated isoquinolines provide a clear indication of its potential areas of application:
Enzyme Inhibition: Halogenated isoquinolines are frequently explored as inhibitors of various enzymes. For example, 7-bromo-6-fluoroisoquinolin-3-amine (B8211811) serves as a key intermediate for developing Janus kinase (JAK) inhibitors for inflammatory diseases, while 8-bromo-6-fluoroisoquinoline (B2434357) is used to develop dual kinase/HDAC inhibitors for cancer therapy. chemshuttle.comchemshuttle.com
Anticancer and Antimicrobial Agents: The isoquinoline (B145761) core is a feature of many compounds with antiproliferative activity. nih.gov Derivatives such as 6-bromoisoquinolin-3-amine (B1520530) have been investigated for their potential anticancer and antimicrobial properties. cymitquimica.com In one study, a series of 6-bromo-7-arylaminoisoquinoline-5,8-quinones were synthesized and showed activity against the fish pathogen Piscirickettsia salmonis. researchgate.net
Chemical Biology and Materials Science: The unique properties of halogenated isoquinolines make them useful tools in chemical biology. For instance, the bromine substituent can enable conjugation to biomolecules for bioorthogonal labeling. chemshuttle.com In materials science, the electron-rich nature of some isoquinoline derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs). chemshuttle.com
The structure of 6-Isoquinolinol, 7-bromo- combines a phenolic hydroxyl group at the C-6 position with a bromine atom at the adjacent C-7 position. This specific arrangement of an electron-donating hydroxyl group and a synthetically versatile halogen makes it a compelling target for synthetic chemists and a valuable scaffold for building libraries of compounds for biological screening in the fields of oncology, inflammation, and infectious diseases. smolecule.com
Overview of Methodological Approaches for Investigating 6 Isoquinolinol, 7 Bromo in Contemporary Academic Research
Retrosynthetic Analysis of the 6-Isoquinolinol, 7-bromo- Core
A retrosynthetic analysis of 6-Isoquinolinol, 7-bromo- reveals several potential disconnection points. The primary bond formations to consider are the carbon-bromine bond at the C-7 position and the bonds forming the heterocyclic ring.
One common approach involves the initial synthesis of a 6-isoquinolinol derivative followed by regioselective bromination at the C-7 position. This strategy relies on the directing effects of the hydroxyl group to achieve the desired regiochemistry. Alternatively, the bromine atom can be introduced at an earlier stage, on a suitable benzene-derived precursor, which is then elaborated into the isoquinoline ring system. This latter approach can be advantageous if the bromination of the final isoquinolinol is low-yielding or lacks selectivity.
A plausible retrosynthetic pathway is outlined below:

This image depicts a general retrosynthetic analysis and does not represent a specific, experimentally validated reaction sequence.
Established Synthetic Routes to the Isoquinolinol Scaffold with Emphasis on 6- and 7-Positions
The construction of the isoquinoline framework is a well-established field in organic synthesis, with several classical methods available.
Three of the most prominent classical methods for constructing the isoquinoline skeleton are the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler reactions. numberanalytics.com
Pomeranz–Fritsch Reaction: This reaction involves the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532), followed by an acid-catalyzed cyclization to form the isoquinoline ring. numberanalytics.com By using appropriately substituted benzaldehydes, this method can provide access to isoquinolines with substitution on the benzene (B151609) ring. For the synthesis of a 6-isoquinolinol derivative, a 3-hydroxybenzaldehyde (B18108) would be a suitable starting material.
Bischler–Napieralski Reaction: This method entails the cyclization of a β-phenylethylamine derivative upon treatment with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. iust.ac.ir The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the corresponding isoquinoline. iust.ac.ir The substitution pattern of the final product is determined by the starting phenylethylamine.
Pictet–Spengler Reaction: This reaction is particularly useful for the synthesis of tetrahydroisoquinolines and involves the condensation of a β-arylethylamine with an aldehyde or keto-acid. numberanalytics.com
A newer, versatile method for synthesizing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This approach allows for the convergent assembly of multiple components in a single operation, providing rapid access to highly substituted isoquinolines. nih.gov
| Reaction Name | Starting Materials | Key Features |
| Pomeranz–Fritsch | Benzaldehyde, Aminoacetaldehyde dialkyl acetal | Acid-catalyzed cyclization |
| Bischler–Napieralski | β-Phenylethylamine derivative | Cyclization via dehydration, forms 3,4-dihydroisoquinoline intermediate |
| Pictet–Spengler | β-Arylethylamine, Aldehyde or keto-acid | Primarily for tetrahydroisoquinolines |
| Poindexter/Forth Inspired | Lithiated o-tolualdehyde tert-butylimine, Nitrile | Convergent, one-pot synthesis of highly substituted isoquinolines |
Achieving regioselective bromination at the C-7 position of a 6-isoquinolinol is a critical step. The hydroxyl group at C-6 is an ortho-, para-director, meaning it will activate the C-5 and C-7 positions towards electrophilic substitution. However, steric hindrance can influence the selectivity.
The use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) is a common method for the bromination of activated aromatic rings. mdpi.com In some cases, the use of a directing group can enhance the regioselectivity of halogenation reactions. For instance, directing groups can be employed to achieve selective halogenation at otherwise less reactive positions of quinoline (B57606) and isoquinoline systems. rsc.org
For example, a method for the regioselective C-7 bromination of 2-arylbenzo[d]oxazoles has been developed using a ruthenium catalyst. rsc.org While not directly applicable to 6-isoquinolinol, this demonstrates the principle of using catalytic systems to control regioselectivity in the halogenation of heterocyclic compounds.
Modern Catalytic Approaches for the Synthesis and Functionalization of 6-Isoquinolinol, 7-bromo-
Modern catalytic methods have revolutionized the synthesis and functionalization of heterocyclic compounds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds to the isoquinoline core. eie.gr The bromine atom at the C-7 position of 6-Isoquinolinol, 7-bromo- makes it an ideal substrate for these reactions.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel(0) catalysts can facilitate the efficient coupling of aryl halides with a variety of partners, including boronic acids (Suzuki coupling) and organozinc reagents (Negishi coupling). rsc.orgresearchgate.net A notable application is the Ni-catalyzed reductive cross-coupling of 6- and 7-bromo isoquinolones with tosylates and carboxylic acids, allowing for the introduction of diverse functionalities at these positions. acs.orgresearchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For example, 3-bromo-6,7-dimethoxyisoquinolin-1-one has been successfully used in Suzuki couplings with various arylboronic acids to synthesize 3-phenyl substituted isoquinoline derivatives. nih.gov This demonstrates the feasibility of applying Suzuki coupling to brominated isoquinoline systems.
| Coupling Reaction | Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura | Palladium or Nickel | Organohalide, Organoboron compound | Carbon-Carbon |
| Ni-Catalyzed Reductive Coupling | Nickel | Aryl bromide, Alkyl tosylate/carboxylic acid | Carbon-Carbon (sp²-sp³) |
| Buchwald-Hartwig Amination | Palladium | Aryl halide, Amine | Carbon-Nitrogen |
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic cores, as it avoids the need for pre-functionalized starting materials. nih.gov
Recent advances have shown that C-H activation can be used to introduce various functional groups onto the isoquinoline ring system. For instance, iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes has been developed for the synthesis of N-benzyl isoquinoline-1,3,4-triones. rsc.orgrsc.org While this specific reaction targets other positions on the isoquinoline ring, it highlights the potential of C-H activation strategies.
Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides a route to isoquinolines without the need for an external oxidant. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org These methods, while not directly producing 6-Isoquinolinol, 7-bromo-, showcase the power of C-H functionalization in constructing and modifying the isoquinoline scaffold.
Multi-Component Reaction Strategies for Isoquinolinol Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. acs.orgresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly attractive for the synthesis of heterocyclic scaffolds like isoquinoline. acs.orgbeilstein-journals.org Several MCR strategies have been developed that provide access to the core isoquinoline ring system, which can be adapted for the synthesis of isoquinolinol precursors.
Key MCRs applicable to isoquinoline scaffold assembly include the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions, often coupled with subsequent cyclization steps. beilstein-journals.orgacs.org
Ugi Reaction-Based Strategies: The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netacs.org To construct an isoquinoline scaffold, the components are chosen so that the linear Ugi adduct contains functionalities poised for a post-condensation cyclization. For instance, using an aminoacetaldehyde diethyl acetal as the amine component introduces a masked aldehyde that can participate in a subsequent Pomeranz–Fritsch type cyclization under acidic conditions to form the isoquinoline ring. acs.org This strategy allows for the convergent assembly of diverse isoquinoline derivatives. acs.org
Groebke–Blackburn–Bienaymé (GBB) Reaction: The GBB reaction is a three-component reaction of an aldehyde, an isocyanide, and an amidine (or related nitrogen-containing heterocycle). beilstein-journals.org A strategy for synthesizing isoquinoline-fused systems involves using 2-ethynylbenzaldehyde (B1209956) as the aldehyde component. The initial GBB product, an imidazo[1,2-a]pyridine (B132010) bearing an acetylene (B1199291) group, can undergo a subsequent gold-catalyzed 6-exo-dig cyclization to form the fused isoquinoline system. beilstein-journals.org This method provides an efficient route to polycyclic isoquinoline structures. beilstein-journals.org
Rhodium-Catalyzed Three-Component Reaction: An alternative one-pot, three-component approach utilizes a rhodium(III) catalyst to react N-methoxybenzamides, α-diazoesters, and alkynes. frontiersin.org This process proceeds through O-alkylation followed by C–H activation to assemble multisubstituted isoquinoline derivatives efficiently. frontiersin.org
These MCR strategies are summarized in the table below. While not explicitly detailed for 6-Isoquinolinol, 7-bromo-, these methodologies provide versatile platforms for assembling the foundational isoquinolinol scaffold by selecting appropriately substituted starting materials. For example, employing a bromo-substituted benzaldehyde or a methoxy-substituted N-methoxybenzamide could introduce the required functionalities at the correct positions, which could then be chemically modified in subsequent steps to yield the final target compound.
| MCR Strategy | Components | Key Features & Cyclization Step | Applicability to Isoquinolinol Synthesis | Reference |
|---|---|---|---|---|
| Ugi / Pomeranz–Fritsch | Aldehyde, Aminoacetaldehyde Acetal, Carboxylic Acid, Isocyanide | Forms a linear adduct that undergoes acid-catalyzed cyclization. | Allows for the introduction of substituents via the choice of aldehyde and carboxylic acid, potentially installing the hydroxyl (or a precursor) and bromo groups. | acs.org |
| Groebke–Blackburn–Bienaymé (GBB) / Au-Catalyzed Cyclization | 2-Ethynylbenzaldehyde, Isocyanide, Amidine | A formal [4+1] cycloaddition followed by a 6-exo-dig cyclization. | Primarily for fused polycyclic systems. Adaptable by using a substituted 2-ethynylbenzaldehyde to build the core structure. | beilstein-journals.org |
| Rhodium(III)-Catalyzed Three-Component Reaction | N-methoxybenzamide, α-diazoester, Alkyne | One-pot reaction involving O-alkylation and C–H activation. | Substituted N-methoxybenzamides can be used to introduce the necessary functional groups onto the benzene ring portion of the isoquinoline scaffold. | frontiersin.org |
Green Chemistry Principles and Sustainable Synthetic Approaches in 6-Isoquinolinol, 7-bromo- Synthesis
The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. garph.co.ukbeilstein-journals.org The synthesis of 6-Isoquinolinol, 7-bromo- can be made more sustainable by incorporating these principles, particularly through the use of greener solvents, eco-friendly catalysts, and safer brominating agents.
Aqueous Synthesis and Catalysis:
A significant advancement in green synthesis is the use of water as a reaction medium, replacing volatile and toxic organic solvents. nih.govsemanticscholar.org Copper-catalyzed cyclization reactions of (E)-2-alkynylaryl oxime derivatives have been successfully performed in water to produce isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org This method is notable for proceeding under mild conditions, often without the need for additional ligands, and exhibiting high atom economy. nih.gov By selecting an oxime precursor with the appropriate bromo and hydroxyl (or a protected precursor like methoxy) substituents on the aryl ring, this aqueous-based cyclization could provide a direct and environmentally benign route to the 6-Isoquinolinol, 7-bromo- scaffold.
Sustainable Bromination:
The introduction of the bromine atom at the C-7 position is a critical step. Traditional bromination methods often use elemental bromine, which is highly toxic and hazardous. Green chemistry seeks alternatives that are safer and more selective. cambridgescholars.com
N-Bromosuccinimide (NBS): NBS is a widely used and safer alternative to liquid bromine for the bromination of aromatic compounds. cambridgescholars.com
Aqueous Bromination Systems: An eco-friendly approach involves using an aqueous calcium bromide–bromine (CaBr₂–Br₂) system. rsc.org This method allows for the instant bromination of activated aromatic compounds like phenols and anilines at room temperature in water, often without a catalyst. rsc.org The reaction conditions are mild, and the system can be recycled, aligning well with green chemistry principles. rsc.org For the synthesis of 6-Isoquinolinol, 7-bromo-, direct bromination of the 6-isoquinolinol precursor using such an aqueous system could be a highly effective and sustainable strategy.
Oxidant-Based Systems: Another approach uses ammonium (B1175870) bromide as the bromine source with Oxone as an oxidant in an aqueous or methanolic solution. organic-chemistry.org This method proceeds at ambient temperature without a catalyst and provides good yields for the selective bromination of activated aromatic rings. organic-chemistry.org
The integration of these green principles—specifically, aqueous-based ring-closure and sustainable bromination techniques—offers a promising pathway for the environmentally responsible synthesis of 6-Isoquinolinol, 7-bromo-.
| Green Chemistry Approach | Methodology | Advantages | Relevance to 6-Isoquinolinol, 7-bromo- Synthesis | Reference |
|---|---|---|---|---|
| Green Solvents | Performing reactions in water instead of volatile organic solvents. | Reduces toxicity, improves safety, and is environmentally benign. | A copper-catalyzed intramolecular cyclization to form the isoquinoline ring can be conducted efficiently in water. | nih.govsemanticscholar.org |
| Sustainable Bromination | Using N-Bromosuccinimide (NBS) or aqueous systems like aq. CaBr₂–Br₂ or NH₄Br/Oxone. | Avoids hazardous elemental bromine, allows for milder reaction conditions, and can be recyclable. | Direct and selective bromination of the 6-isoquinolinol precursor in water at room temperature. | cambridgescholars.comrsc.orgorganic-chemistry.org |
| Atom Economy | Employing catalytic reactions and MCRs that incorporate most atoms from the starting materials into the final product. | Minimizes waste generation. | Copper-catalyzed cyclizations and one-pot MCRs maximize the efficiency of the synthesis. | nih.govsemanticscholar.org |
Chemical Reactivity of the Bromine Atom at C-7 in 6-Isoquinolinol, 7-bromo-
The bromine atom at the C-7 position of 6-isoquinolinol, 7-bromo- is a key site for molecular diversification. Its reactivity is primarily exploited through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways and Mechanistic Considerations
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. byjus.com In this reaction, a nucleophile replaces a leaving group, in this case, the bromide, on the aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orgmasterorganicchemistry.com The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. byjus.commasterorganicchemistry.com For 6-isoquinolinol, 7-bromo-, the electron-withdrawing nature of the isoquinoline nitrogen atom facilitates nucleophilic attack at the C-7 position.
The position of the bromine atom significantly influences its reactivity towards nucleophilic substitution. For instance, the bromine at C-7 in 7-bromo-6-methoxyquinoline (B3176670) is more reactive than a bromine at the C-8 position due to reduced steric hindrance. Alkaline conditions can also favor SNAr reactions with nucleophiles like thiols.
Palladium and Nickel-Catalyzed Coupling Reactions for Diversification
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify aryl halides like 6-isoquinolinol, 7-bromo-. clockss.orgnih.govnih.gov These reactions offer a versatile platform for introducing a wide array of functional groups.
Palladium-Catalyzed Reactions:
Palladium catalysts are widely employed in various coupling reactions. nih.gov For example, 7-bromo-5,8-dimethylisoquinoline undergoes palladium-catalyzed coupling with anilines to yield 7-anilino-5,8-dimethylisoquinolines. clockss.org The Suzuki-Miyaura coupling, which couples an aryl halide with an organoboron compound, is another prominent palladium-catalyzed reaction for C-C bond formation. The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling cascade, provides a route to 3,4-disubstituted isoquinolines. acs.org
Nickel-Catalyzed Reactions:
Nickel catalysis has emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed reductive cross-coupling reactions have been successfully applied to the synthesis of 6- and 7-hetero(cyclo)alkyl-substituted isoquinolones from their corresponding bromo-isoquinolones. acs.orgresearchgate.netescholarship.org These reactions can proceed through a mechanism involving the oxidative addition of the aryl bromide to a Ni(0) catalyst, generating an ArNi(II)Br intermediate. acs.org Merged photoredox and nickel-catalyzed coupling reactions have also been developed to introduce diverse substituents at the C-6 and C-7 positions of isoquinolones. acs.orgresearchgate.netescholarship.org
| Reaction Type | Catalyst | Substrates | Product | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Amination | Palladium catalyst | 7-bromo-5,8-dimethylisoquinoline and anilines | 7-anilino-5,8-dimethylisoquinolines | clockss.org |
| Nickel-Catalyzed Reductive Cross-Coupling | Nickel catalyst | 6- and 7-bromo isoquinolones and tosylates/carboxylic acids | 6- and 7-hetero(cyclo)alkyl-substituted isoquinolones | acs.orgresearchgate.netescholarship.org |
| Merged Photoredox/Nickel-Catalyzed Coupling | Nickel catalyst and photocatalyst | 6- and 7-bromo isoquinolones and carboxylic acids | 6- and 7-substituted isoquinolones | acs.orgresearchgate.netescholarship.org |
Functional Group Transformations Involving the Hydroxyl Group at C-6 of 6-Isoquinolinol, 7-bromo-
The hydroxyl group at the C-6 position offers another handle for chemical modification, primarily through reactions targeting the oxygen atom.
O-Alkylation and O-Acylation Reactions
O-alkylation and O-acylation are common strategies to modify phenolic hydroxyl groups. researchgate.net O-alkylation introduces an alkyl group to the oxygen atom, forming an ether, while O-acylation introduces an acyl group, forming an ester. These transformations can be crucial for modulating the biological activity and physicochemical properties of the molecule. For instance, the O-alkylation of a related 6-bromo-7-hydroxyisoquinoline was a key step in the synthesis of IκB kinase-β (IKK-β) inhibitors. acs.org Lipase-catalyzed O-acylation has also been utilized for the kinetic resolution of racemic isoquinoline derivatives. nih.gov
Oxidative and Reductive Manipulations
The hydroxyl group can potentially participate in oxidative reactions, though specific examples for 6-isoquinolinol, 7-bromo- are not prevalent in the provided search results. In a related context, 7-bromo-6-methoxyquinoline can undergo oxidation to form quinoline N-oxide derivatives. Reductive manipulations could involve the conversion of the hydroxyl group to a hydrogen atom, though this is less common than reactions at the bromine position.
Electrophilic Aromatic Substitution on the Isoquinolinol Ring System of 6-Isoquinolinol, 7-bromo-
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. However, the isoquinoline ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The existing substituents, the hydroxyl group (an activating group) and the bromine atom (a deactivating group), will direct incoming electrophiles to specific positions on the ring. While specific studies on the electrophilic aromatic substitution of 6-isoquinolinol, 7-bromo- are not detailed in the provided search results, general principles suggest that substitution would likely occur at positions activated by the hydroxyl group and not sterically hindered by the existing bromine atom. For example, the bromination of 5,8-dimethylisoquinoline (B3357809) selectively occurs at the 7-position. clockss.org
Regioselectivity and Chemoselectivity Challenges in 6-Isoquinolinol, 7-bromo- Functionalization
The functionalization of the 6-Isoquinolinol, 7-bromo- scaffold presents significant challenges in terms of both regioselectivity and chemoselectivity. The molecule possesses multiple potentially reactive sites: the hydroxyl group at C6, the bromine atom at C7, and several carbon atoms on the bicyclic aromatic system (C4, C5, C8, etc.). Achieving selective modification at a desired position without unintended reactions at other sites requires carefully designed synthetic strategies.
The inherent electronic properties of the isoquinoline ring typically direct electrophilic substitution reactions to the C5 or C8 positions. acs.org This makes selective functionalization at other positions, such as C4, a considerable synthetic hurdle. acs.org For instance, direct halogenation of an unsubstituted isoquinoline core predominantly occurs at C5 or C8, necessitating specialized strategies to achieve substitution at C4. acs.org
In the context of 6-Isoquinolinol, 7-bromo-, the existing substituents—an electron-donating hydroxyl group and a deactivating bromo group—further complicate the reactivity profile. The interplay between these groups influences the electron density distribution across the ring system, affecting the outcome of subsequent transformations.
Chemoselectivity challenges arise when attempting to functionalize one specific site in the presence of other reactive groups. A primary example is the strategic use of the C7-bromo substituent in cross-coupling reactions. While the carbon-bromine bond is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, competing side reactions can diminish efficiency. In studies on closely related N-substituted 6-bromo and 7-bromo isoquinolones, researchers have encountered challenges such as dimerization of the starting material and dehalogenation (loss of the bromine atom) during Ni-catalyzed cross-coupling reactions. acs.org The propensity for these side reactions appears to be substrate-dependent. acs.org
Furthermore, the choice of protecting groups and reaction partners can significantly impact the yield and selectivity of derivatization. In dual photoredox/Ni-catalyzed cross-coupling reactions involving 6-bromo isoquinolones, the nature of the N-substituent (e.g., N-methyl vs. N-benzyl) was found to influence reaction yields. acs.org Similarly, the efficiency of coupling with various carboxylic acids was observed to be highly dependent on the structure of the acid, with some substrates giving poor yields or requiring extended reaction times that led to degradation. acs.org
The following tables, derived from research on related substituted bromo-isoquinolines and isoquinolones, illustrate some of these selectivity challenges.
Table 1: Influence of Substrate on Dual Photoredox/Ni-Catalyzed Cross-Coupling of Bromo-Isoquinolones
This table demonstrates the substrate-dependent efficiency in the decarboxylative coupling of bromo-isoquinolones with various carboxylic acids. The yields vary significantly, highlighting a chemoselectivity challenge.
| Bromo-Isoquinolone Reactant | Carboxylic Acid Coupling Partner | Product | Yield (%) | Reference |
| Unprotected 6-bromo isoquinolone | N-Boc-proline | Racemic 2-substituted isoquinolone | 67 | acs.org |
| Unprotected 6-bromo isoquinolone | N-Boc indoline-2-carboxylic acid | 2-substituted isoquinolone | 32 (plus 25% debromination) | acs.org |
| N-benzyl 6-bromo isoquinolone | N-Boc indoline-2-carboxylic acid | 2-substituted isoquinolone | 69 | acs.org |
| N-benzyl 6-bromo isoquinolone | N-Boc L-proline | Racemic 2-substituted isoquinolone | 67 | acs.org |
| N-benzyl 6-bromo isoquinolone | (S)-N-Boc piperidine-2-carboxylic acid | Racemic 2-substituted isoquinolone | 27 | acs.org |
| N-methyl 6-bromo isoquinolone | Azacyclic carboxylic acid | 6-(2-azetidinyl) N-methyl isoquinolone | 76 | acs.org |
| N-methyl 6-bromo isoquinolone | Oxacyclic carboxylic acid | 6-(2-tetrahydrofuranyl) N-methyl isoquinolone | 49 | acs.org |
Data adapted from studies on N-substituted bromo-isoquinolones, which serve as close analogs for understanding the reactivity of the 6-Isoquinolinol, 7-bromo- system. acs.org
Table 2: Regioselective C4-Halogenation of Substituted Isoquinolines
This table shows the yields for a specific C4-bromination strategy on various substituted isoquinolines. The success of the reaction is highly dependent on the position and nature of the existing substituent, illustrating a regioselectivity challenge.
| Starting Isoquinoline | Product | Yield (%) | Reference |
| Isoquinoline | 4-bromoisoquinoline | 62 | acs.org |
| 5-Nitroisoquinoline | 4-bromo-5-nitroisoquinoline | 45 | acs.org |
| 5-Bromoisoquinoline | 4,5-dibromoisoquinoline | 77 | acs.org |
| 5-Methoxyisoquinoline | 4-bromo-5-methoxyisoquinoline | 14 | acs.org |
| 6-Chloroisoquinoline | 4-bromo-6-chloroisoquinoline | 72 | acs.org |
| 6-Fluoroisoquinoline | 4-bromo-6-fluoroisoquinoline | 63 | acs.org |
| 7-Chloroisoquinoline | 4-bromo-7-chloroisoquinoline | 44 | acs.org |
| 7-Methoxyisoquinoline | 4-bromo-7-methoxyisoquinoline | 96 | acs.org |
Data illustrates the challenges of regioselective functionalization on the isoquinoline core, which is directly relevant to derivatizing the 6-Isoquinolinol, 7-bromo- structure. acs.org
These findings underscore the complexity of manipulating the 6-Isoquinolinol, 7-bromo- molecule. Overcoming the inherent regiochemical biases and controlling the chemoselectivity between the hydroxyl group, the bromo substituent, and the aromatic system is paramount for its strategic derivatization.
Theoretical and Computational Investigations of 6 Isoquinolinol, 7 Bromo
Quantum Chemical Calculations of the Electronic Structure of 6-Isoquinolinol, 7-bromo-
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic makeup of molecules. These methods allow for the detailed analysis of molecular orbitals and charge distributions, which govern the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy and distribution of these orbitals are critical indicators of a molecule's ability to act as a nucleophile or an electrophile. pku.edu.cn The HOMO, as the orbital containing the most loosely held electrons, is associated with the molecule's capacity to donate electrons (nucleophilicity). youtube.com Conversely, the LUMO represents the lowest energy orbital available to accept electrons, thus indicating its electrophilicity. youtube.compku.edu.cn
For 6-Isoquinolinol, 7-bromo-, DFT calculations, often performed at levels like B3LYP/6-31+G(d,p), can determine the energies of these frontier orbitals. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a significant parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
In the case of 6-Isoquinolinol, 7-bromo-, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline (B145761) ring system and the oxygen atom of the hydroxyl group, reflecting these sites' potential for electrophilic attack. The LUMO is likely distributed across the aromatic system, indicating regions susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group significantly influences the energies and spatial distribution of these orbitals.
Table 1: Representative Frontier Molecular Orbital Properties for 6-Isoquinolinol, 7-bromo- Calculated values are illustrative and based on typical results for similar heterocyclic compounds from DFT studies.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.95 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |
| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |
The distribution of electron density within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This charge distribution can be quantified using methods like Natural Bond Orbital (NBO) analysis. An electrostatic potential (ESP) map provides a visual representation of this distribution, mapping the electrostatic potential onto the molecule's electron density surface.
For 6-Isoquinolinol, 7-bromo-, the ESP map would reveal regions of negative potential (shown in red or yellow) and positive potential (shown in blue).
Negative Potential: These electron-rich areas are concentrated around the electronegative nitrogen and oxygen atoms, making them likely sites for interaction with electrophiles or for hydrogen bonding.
Positive Potential: This electron-poor region is most prominent around the hydrogen atom of the hydroxyl group, indicating its acidity and role as a hydrogen bond donor.
Understanding the charge distribution is crucial for predicting how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net
Computational Modeling of Reaction Mechanisms Involving 6-Isoquinolinol, 7-bromo-
Computational modeling is a vital tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the structures of transition states and intermediates, thereby elucidating the detailed mechanism of a transformation.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. dntb.gov.ua Its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Computational methods can locate these structures, which are characterized as first-order saddle points on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For synthetic transformations involving 6-Isoquinolinol, 7-bromo-, such as a Suzuki cross-coupling at the C7-Br bond or an O-alkylation of the hydroxyl group, transition state calculations can reveal:
The precise geometry of the interacting species at the peak of the energy barrier.
The nature of bond-forming and bond-breaking processes.
The electronic effects of substituents on the stability of the transition state.
This information is invaluable for optimizing reaction conditions and predicting the feasibility of new synthetic routes. acs.org
A reaction energy profile plots the relative potential energy of a system as it progresses from reactants to products, passing through any intermediates and transition states. By calculating the energies of all stationary points along a proposed pathway, a comprehensive profile can be constructed.
For a potential derivatization of 6-Isoquinolinol, 7-bromo-, such as its conversion to an ether derivative, the energy profile would provide key thermodynamic and kinetic data:
Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state, which controls the reaction rate.
Enthalpy of Reaction (ΔH): The energy difference between the products and reactants, indicating whether the reaction is exothermic or endothermic.
These profiles allow for a comparative analysis of different potential reaction pathways, helping to predict which derivatization strategies are most likely to be successful.
Table 2: Illustrative Relative Energy Profile for a Hypothetical Two-Step Derivatization of 6-Isoquinolinol, 7-bromo-
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 6-Isoquinolinol, 7-bromo- + Reagent | 0.0 |
| TS1 | First Transition State | +18.5 |
| Intermediate | Covalent Intermediate Species | -5.2 |
| TS2 | Second Transition State | +12.3 |
Conformational Analysis and Molecular Dynamics Simulations of 6-Isoquinolinol, 7-bromo- and its Derivatives
While the core isoquinoline ring of 6-Isoquinolinol, 7-bromo- is largely rigid, conformational flexibility can become significant in its derivatives, especially those with flexible side chains. Conformational analysis aims to identify the stable low-energy arrangements (conformers) of a molecule. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and larger conformational changes in a simulated environment (e.g., in a solvent like water). nih.govresearchgate.net
For derivatives of 6-Isoquinolinol, 7-bromo-, MD simulations can be used to:
Identify the most populated conformers and the energy barriers for interconversion between them.
Analyze the stability of intramolecular hydrogen bonds.
Simulate how the molecule interacts with its environment, such as solvent molecules or the active site of a protein.
Assess the conformational stability of ligand-receptor complexes, which is crucial in drug design. nih.gov
These simulations provide a dynamic picture of molecular behavior that complements the static information obtained from quantum chemical calculations.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Structure-Reactivity Correlation Studies for 6-Isoquinolinol, 7-bromo- Derivatives in Research Design
Structure-reactivity correlation studies are fundamental to rational drug design and materials science, aiming to establish a clear relationship between the chemical structure of a molecule and its functional activity. For 6-Isoquinolinol, 7-bromo- and its potential derivatives, these studies would involve systematically modifying the core structure and evaluating the impact of these changes on a specific property, such as biological activity or material performance.
Computational chemistry plays a pivotal role in modern structure-reactivity studies. Global reactivity parameters, derived from the energies of the frontier molecular orbitals, are often calculated to predict and compare the reactivity of a series of compounds. These parameters include hardness (η), softness (σ), and the electrophilicity index (ω). Hardness is a measure of the molecule's resistance to change in its electron distribution, with a larger HOMO-LUMO gap indicating greater hardness and lower reactivity. nih.gov
In a study on 6-bromo quinazoline (B50416) derivatives, which are structurally analogous to 6-Isoquinolinol, 7-bromo-, DFT calculations at the B3LYP/6–31 + G(d, p) level were performed to analyze their stability and reactivity. nih.gov The total energy, enthalpy, and Gibbs free energy were calculated, revealing that certain substitutions led to greater thermodynamic stability. researchgate.netnih.gov Furthermore, the calculated hardness values, derived from the HOMO-LUMO energy gap, correlated with the observed reactivity of the compounds. researchgate.netnih.gov For example, a derivative with a greater hardness value was found to be more stable and less reactive. researchgate.netnih.gov
The strategic placement of substituents on the isoquinoline ring is a key aspect of research design. The hydroxyl group at the 6-position and the bromine atom at the 7-position of the parent compound are critical features. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. The bromine atom, being an electron-withdrawing group, influences the electronic properties of the aromatic system and can also serve as a handle for further chemical modifications through cross-coupling reactions.
The following table presents chemical reactivity indices for two hypothetical derivatives of 6-Isoquinolinol, 7-bromo-, illustrating how these computational parameters are used to correlate structure with reactivity. The data is based on a study of related bromo-quinazoline derivatives.
| Compound | Total Energy (a.u.) | Hardness (η) | Softness (σ) |
| Derivative A | -3345.12 | 1.87 | 0.53 |
| Derivative B | -3344.98 | 1.75 | 0.57 |
This table is illustrative, with values modeled after those reported for 6-bromo quinazoline derivatives to demonstrate the application of these parameters. researchgate.netnih.gov
These theoretical parameters, when combined with experimental data, allow researchers to build robust structure-activity relationship (SAR) models. nuph.edu.ua These models are crucial for optimizing lead compounds in drug discovery, for example, by identifying which structural modifications are likely to enhance potency or selectivity. nih.gov For 6-Isoquinolinol, 7-bromo-, such an approach would enable the rational design of new derivatives with tailored properties for specific research applications.
Role of 6 Isoquinolinol, 7 Bromo As a Versatile Synthetic Precursor in Advanced Chemical Research
Utilization of 6-Isoquinolinol, 7-bromo- in the Construction of Complex Heterocyclic Systems
The strategic placement of the bromo and hydroxyl functionalities on the 6-Isoquinolinol, 7-bromo- scaffold makes it an excellent starting material for the synthesis of elaborate heterocyclic systems, including fused, bridged, and macrocyclic structures that are often challenging to prepare.
The construction of fused polycyclic systems is a central theme in organic synthesis, as these motifs are prevalent in biologically active compounds and materials science. Fused pyrrolo[2,1-a]isoquinolines, for instance, are present in many marine alkaloids and exhibit significant cytotoxic activity. rsc.org The synthesis of such fused systems often relies on the strategic cyclization onto a pre-existing isoquinoline (B145761) core.
6-Isoquinolinol, 7-bromo- is an ideal substrate for these transformations. The bromine atom at the 7-position can participate in intramolecular Heck reactions or other palladium-catalyzed cyclizations to form new rings fused to the isoquinoline core. For example, by first attaching a suitable alkene-containing side chain to the nitrogen or the 6-hydroxyl group, a subsequent intramolecular cyclization involving the C7-bromo position can forge a new carbocyclic or heterocyclic ring. This approach provides a direct route to tri- and tetracyclic frameworks. rsc.orgconsensus.app
Table 1: Potential Cyclization Strategies for Fused Ring Synthesis
| Reaction Type | Role of 7-bromo group | Role of 6-hydroxyl group | Resulting Structure |
| Intramolecular Heck Reaction | Electrophilic center for cyclization | Anchor point for alkene tether | Fused carbocycle or O-heterocycle |
| Suzuki Coupling & Annulation | Site for biaryl bond formation | Can be protected or used as a directing group | Fused aromatic systems |
| Buchwald-Hartwig Amination | Site for C-N bond formation | Anchor for amine-containing chain | Fused N-heterocycles |
This strategic utility allows for the rapid assembly of complex polycyclic architectures, which are of significant interest in medicinal chemistry and materials science. chemrxiv.org
Beyond fused systems, 6-Isoquinolinol, 7-bromo- serves as a valuable precursor for bridged and macrocyclic compounds. The synthesis of these topographically complex molecules often requires precursors with multiple, orthogonally reactive functional groups to control the ring-forming steps. The hydroxyl and bromo groups of 6-Isoquinolinol, 7-bromo- are perfectly suited for this purpose.
A plausible strategy for macrocyclization involves a two-step process. First, the 6-hydroxyl group can be used as a nucleophile to react with a long linker chain that possesses another reactive group at its terminus. Second, the 7-bromo position can undergo an intramolecular cross-coupling reaction with a functional group on the other end of the tether, thereby closing the macrocycle. This approach allows for precise control over the size and composition of the macrocyclic ring, enabling the synthesis of novel host molecules for molecular recognition studies or as precursors to complex natural products.
Academic Design and Synthesis of Novel Molecular Scaffolds Derived from 6-Isoquinolinol, 7-bromo-
The unique substitution pattern of 6-Isoquinolinol, 7-bromo- makes it a powerful tool for academic research focused on creating novel molecular scaffolds with tailored properties for various applications, from drug discovery to catalysis. nih.govnih.gov
In modern drug discovery, the generation of chemical libraries containing diverse molecular scaffolds is crucial for identifying new lead compounds through high-throughput screening. asinex.com 6-Isoquinolinol, 7-bromo- is an excellent starting point for creating such libraries due to its capacity for divergent synthesis.
Using the 7-bromo position, a wide array of substituents (aryl, alkyl, amino, etc.) can be introduced via palladium-catalyzed cross-coupling reactions. Simultaneously or sequentially, the 6-hydroxyl group can be alkylated or acylated to introduce another point of diversity. This dual-functionalization strategy allows for the rapid generation of a large matrix of related compounds from a single precursor. These libraries can then be screened to explore structure-activity relationships (SAR) and identify key ligand binding motifs for biological targets. nih.gov For instance, libraries based on the related tetrahydroisoquinoline core have been used to develop high-affinity ligands for dopamine (B1211576) receptors. nih.gov
Table 2: Diversity-Oriented Synthesis from 6-Isoquinolinol, 7-bromo-
| Position | Reaction | Example Reagents | Introduced Diversity |
| C7-Br | Suzuki Coupling | Arylboronic acids | Aromatic and heteroaromatic groups |
| C7-Br | Buchwald-Hartwig Amination | Primary/secondary amines | Varied amine functionalities |
| C7-Br | Sonogashira Coupling | Terminal alkynes | Linear, rigid linkers |
| O6-H | Williamson Ether Synthesis | Alkyl halides, benzyl (B1604629) halides | Alkoxy side chains of varying length and sterics |
| O6-H | Esterification | Acyl chlorides, carboxylic acids | Ester functionalities |
Asymmetric catalysis is a cornerstone of modern organic synthesis, and the development of effective chiral ligands is paramount. The rigid isoquinoline framework is an attractive backbone for designing such ligands. nih.govresearchgate.net 6-Isoquinolinol, 7-bromo- provides a versatile platform for synthesizing new chiral ligands and auxiliaries. sfu.ca
The 7-bromo position can be converted into a coordinating group, such as a phosphine, through lithiation and reaction with a chlorophosphine, or via a metal-catalyzed phosphination reaction. The 6-hydroxyl group can be used to attach a chiral entity, which can then direct the stereochemical outcome of a catalyzed reaction. Alternatively, the hydroxyl group itself can act as a coordinating atom in a bidentate or tridentate ligand system. Chiral diamines and amino alcohols based on related quinoline (B57606) and isoquinoline backbones have been successfully employed as ligands in asymmetric transfer hydrogenation and other important transformations. mdpi.com The derivatization of 6-Isoquinolinol, 7-bromo- offers a pathway to novel ligand architectures for use in a wide range of metal-catalyzed asymmetric reactions. nih.gov
Fundamental Research Applications in Photochemistry and Electrochemistry Involving 6-Isoquinolinol, 7-bromo- Derivatives
Derivatives of 6-Isoquinolinol, 7-bromo- are also of interest in fundamental studies of photochemistry and electrochemistry. The electronic properties of the isoquinoline ring system can be systematically tuned by introducing different substituents at the 6- and 7-positions, allowing for the investigation of structure-property relationships.
The electrochemical behavior of isoquinoline and its derivatives has been a subject of study, with applications in areas such as organic semiconductors and electrocatalysis. researchgate.netresearchgate.net The introduction of an electron-donating hydroxyl group and an electron-withdrawing bromo group at the 6- and 7-positions, respectively, creates a push-pull electronic effect that can significantly influence the redox potentials of the molecule. By systematically modifying these two positions, a series of derivatives with finely-tuned electrochemical properties can be synthesized and studied using techniques like cyclic voltammetry. Such studies are essential for designing new materials for organic electronics or as redox mediators. researchgate.net
In the realm of photochemistry, the extended π-system of the isoquinoline core provides a basis for fluorescent compounds. The fluorescence properties, such as quantum yield and emission wavelength, are highly sensitive to the nature and position of substituents. Mild and straightforward synthetic routes have been developed to produce fused polycyclic 1,6-naphthyridin-4-amines, which exhibit potential as fluorophores. rsc.org By converting 6-Isoquinolinol, 7-bromo- into extended, fused aromatic systems, it is possible to generate novel fluorophores. The systematic derivatization of this precursor would allow researchers to study how substituent effects modulate the absorption and emission spectra, contributing to the rational design of new fluorescent probes and materials.
Bio-inspired Synthetic Methodologies Utilizing the 6-Isoquinolinol, 7-bromo- Scaffold
Bio-inspired synthesis, which mimics the strategies employed by nature to construct complex molecules, has become a powerful approach in organic chemistry. The 6-Isoquinolinol, 7-bromo- scaffold is particularly well-suited for such methodologies, especially in the synthesis of isoquinoline alkaloids, a large and structurally diverse family of natural products with a broad spectrum of biological activities.
One of the most prominent bio-inspired reactions in the synthesis of isoquinoline alkaloids is the Pictet-Spengler reaction . This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a key step in the biosynthesis of many isoquinoline alkaloids. wikipedia.orgnih.gov The 6-Isoquinolinol, 7-bromo- core can be incorporated into synthetic strategies that utilize this powerful transformation. For instance, a derivative of 6-Isoquinolinol, 7-bromo- could be elaborated into a β-arylethylamine, which can then undergo a Pictet-Spengler reaction to form a tetrahydroisoquinoline ring system, a common core structure in many alkaloids. The bromine atom at the 7-position can be carried through the reaction sequence and used for further diversification in later steps, mimicking the late-stage functionalization often observed in natural product biosynthesis.
Another important bio-inspired strategy is oxidative phenolic coupling . In nature, enzymes often catalyze the coupling of phenolic residues to form complex biaryl or diaryl ether linkages. This is a key step in the biosynthesis of many aporphine (B1220529) and morphinan (B1239233) alkaloids, which are subclasses of isoquinoline alkaloids. The 6-hydroxy group of the 6-Isoquinolinol, 7-bromo- scaffold can participate in such oxidative coupling reactions. While direct examples utilizing this specific bromo-substituted precursor in a biomimetic oxidative coupling are not extensively documented in the literature, the principle remains a powerful tool in the synthesis of related alkaloid frameworks. The bromine atom would offer a unique point for subsequent modification, potentially leading to the synthesis of novel, non-natural alkaloids with interesting biological properties.
The enzymatic and chemoenzymatic synthesis of isoquinoline alkaloids represents another frontier in bio-inspired methodologies. While the direct enzymatic utilization of 6-Isoquinolinol, 7-bromo- is an area that requires further exploration, the principles of using enzymes to perform key transformations in a synthetic route are well-established for the broader class of isoquinolines. The inherent chirality and high selectivity of enzymes make them ideal for constructing complex, stereochemically rich molecules.
The following table summarizes key bio-inspired reactions and their potential application to the 6-Isoquinolinol, 7-bromo- scaffold:
| Bio-inspired Reaction | Description | Relevance to 6-Isoquinolinol, 7-bromo- Scaffold |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound followed by cyclization to form a tetrahydroisoquinoline. wikipedia.org | Derivatives of the scaffold can be used as the β-arylethylamine component, with the bromine atom serving as a handle for later-stage functionalization. |
| Oxidative Phenolic Coupling | Coupling of two phenolic rings, often enzyme-catalyzed in nature, to form biaryl or diaryl ether linkages. | The 6-hydroxyl group can participate in such couplings to construct complex alkaloid skeletons. The bromine atom allows for further diversification. |
| Enzymatic Transformations | Use of isolated enzymes or whole-cell systems to perform specific chemical reactions with high selectivity. | While specific enzymes for this substrate are not well-documented, the scaffold is a candidate for chemoenzymatic synthesis strategies to introduce chirality and complex functionality. |
Future Directions and Emerging Research Avenues for 6 Isoquinolinol, 7 Bromo
Development of Novel and Highly Efficient Synthetic Methodologies with Enhanced Selectivity
The construction of the isoquinoline (B145761) core has traditionally relied on classical strategies such as the Pomeranz–Fritsch synthesis. rsc.orgnih.gov However, these methods often lack the efficiency and selectivity required for producing highly functionalized derivatives like 6-Isoquinolinol, 7-bromo-. The development of new synthetic routes that offer direct access to diverse isoquinoline moieties without requiring highly specialized starting materials is a significant area of ongoing research. rsc.orgnih.gov
Future efforts will likely focus on transition-metal-catalyzed C-H activation and cross-coupling reactions to introduce the bromo and hydroxyl groups with high regioselectivity. Methodologies that can streamline the synthesis into fewer steps, utilize more accessible reagents, and minimize environmental impact are highly desirable, mirroring trends in pharmaceutical process chemistry. For instance, synthetic approaches developed for complex molecules like Roxadustat, which features a functionalized isoquinoline nucleus, demonstrate the power of multi-step sequences involving condensation, halogenation, and functional group interconversion. mdpi.com Adapting these advanced strategies could lead to more efficient and scalable production of 6-Isoquinolinol, 7-bromo-.
| Synthetic Strategy | Description | Potential Advantages for 6-Isoquinolinol, 7-bromo- | Reference |
| Pomeranz–Fritsch Synthesis | Acid-promoted synthesis from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. | Established classical method. | rsc.orgnih.gov |
| Transition-Metal Catalysis | Direct C-H functionalization and cross-coupling reactions. | High regioselectivity, improved efficiency, milder reaction conditions. | acs.org |
| Multi-step Sequences | Sequential reactions involving condensation, halogenation, and functionalization. | Adaptable for complex, highly substituted isoquinolines. | mdpi.com |
| Photoredox Catalysis | Utilizes light to induce chemical transformations. | Access to novel reactivity and mild reaction conditions. | acs.org |
The pursuit of enhanced selectivity is paramount. Developing catalytic systems that can differentiate between various positions on the isoquinoline scaffold will enable the precise and predictable synthesis of specific isomers, which is crucial for structure-activity relationship studies and the development of functional materials.
Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies
Beyond its use as a synthetic intermediate, the inherent reactivity of the 6-Isoquinolinol, 7-bromo- scaffold is a frontier for exploration. A particularly promising avenue is the dearomatization of the heterocyclic core. The reduction of heteroarenes represents an attractive approach to access a diverse array of saturated or semi-saturated congeners, which are valuable three-dimensional building blocks for medicinal chemistry. nih.gov
Recent breakthroughs have demonstrated that bicyclic N-heterocycles, including isoquinolines, can undergo dearomatization through a regioselective, photoexcited hydrosilylation process. nih.gov This method proceeds via a stepwise hydrogen atom transfer (HAT) and radical recombination mechanism, enabling the preparation of synthetically challenging saturated heterocycles in a chemoselective manner. nih.gov Applying such unconventional strategies to 6-Isoquinolinol, 7-bromo- could provide access to novel, non-planar molecular scaffolds that are otherwise difficult to synthesize. nih.gov This "escape from flatland" is a key objective in modern drug discovery, as it often leads to improved physicochemical properties and novel biological activities. nih.gov The derivatization of these dearomatized products can be used to install various substituents, further expanding the accessible chemical space. nih.gov
Integration of Advanced Computational Approaches for Predictive Synthesis and Mechanistic Elucidation
The integration of computational chemistry is set to revolutionize the study of compounds like 6-Isoquinolinol, 7-bromo-. Advanced computational tools can provide deep mechanistic insights, predict reaction outcomes, and guide the rational design of novel synthetic pathways. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are becoming indispensable.
For example, DFT analysis at the B3LYP/6–31 + G(d, p) level has been successfully used to study the stability and electronic properties of related 6-bromo-substituted heterocyclic compounds. nih.gov MD simulations, employing force fields like Amber99sb, can elucidate the dynamic behavior of these molecules and their interactions with biological targets or other molecules in a condensed phase. nih.gov
| Computational Method | Application | Potential Insight for 6-Isoquinolinol, 7-bromo- | Reference |
| Density Functional Theory (DFT) | Calculating electronic structure, stability, and reaction energies. | Elucidating reaction mechanisms, predicting regioselectivity, understanding substituent effects. | nih.gov |
| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules. | Assessing conformational flexibility, studying intermolecular interactions in materials. | nih.gov |
| Molecular Docking | Predicting the binding orientation of a small molecule to a larger target. | Identifying potential biological targets, guiding the design of bioactive derivatives. | nih.gov |
By applying these methods to 6-Isoquinolinol, 7-bromo-, researchers can predict its reactivity in novel transformations, understand the factors controlling selectivity in its synthesis, and computationally screen for potential applications before committing to extensive laboratory work. This synergy between computational prediction and experimental validation accelerates the discovery and development process.
Fundamental Materials Science Research Exploiting the 6-Isoquinolinol, 7-bromo- Scaffold for Molecular Building Blocks
The unique electronic and structural features of the 6-Isoquinolinol, 7-bromo- scaffold make it an attractive candidate for the development of novel functional materials. The isoquinoline framework is considered a "privileged scaffold," found in numerous natural products and synthetic molecules with significant biological activity. nih.gov This inherent value can be extended from medicinal chemistry to materials science.
The presence of the bromo- and hydroxyl- groups provides orthogonal handles for further chemical modification, such as polymerization or covalent attachment to surfaces. The electron-rich nature of the isoquinoline ring system, modulated by its substituents, suggests potential applications in organic electronics. Research into fused polyheterocyclic compounds has highlighted their utility in developing optoelectronic materials, an area where novel building blocks are in high demand. mdpi.com The halogen atom, in particular, can be leveraged in cross-coupling reactions to construct extended π-conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The exploration of this scaffold as a core component in polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) represents a significant and largely untapped research avenue.
Q & A
Basic: What are the common synthetic routes for 7-bromo-6-isoquinolinol, and how can reaction purity be optimized?
Methodological Answer:
Synthesis of 7-bromo-6-isoquinolinol typically involves bromination of precursor isoquinoline derivatives under controlled conditions. For example, hydrobromic acid (HBr) in acetonitrile at low temperatures (0°C) is used to introduce bromine at the 7-position . Key steps include:
- Precursor preparation (e.g., 7-amino-3,4-dihydroisoquinolinone).
- Acid-mediated bromination with precise temperature control to minimize side reactions.
- Purification via recrystallization or column chromatography.
To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and confirm final product integrity via melting point analysis and high-resolution mass spectrometry (HRMS).
Basic: What spectroscopic and crystallographic methods are used to characterize 7-bromo-6-isoquinolinol?
Methodological Answer:
- X-ray diffraction (XRD): Resolves bond lengths, angles, and molecular packing. For brominated isoquinolines, XRD reveals Br···H and Br···π interactions influencing crystal symmetry .
- NMR spectroscopy: H and C NMR confirm substitution patterns (e.g., deshielding of protons near bromine).
- Mass spectrometry: Validates molecular weight and isotopic patterns (e.g., Br/Br peaks).
- Thermogravimetric analysis (TGA): Assesses thermal stability, critical for storage conditions (e.g., 2–8°C for brominated derivatives) .
Advanced: How do bromine substituents influence molecular packing and non-covalent interactions in crystalline 7-bromo-6-isoquinolinol?
Methodological Answer:
Bromine’s polarizability drives halogen bonding and van der Waals interactions. In XRD studies of brominated isoquinolines:
- Br···H interactions shorten C–Br bond lengths (e.g., 1.89–1.92 Å) .
- Br···π contacts (3.3–3.5 Å) stabilize layered packing motifs.
To analyze these interactions: - Use software like Mercury or CrystalExplorer to map Hirshfeld surfaces.
- Compare experimental XRD data with DFT-optimized geometries to validate intermolecular forces.
Advanced: How should researchers address contradictions in reported synthetic yields or spectral data for 7-bromo-6-isoquinolinol derivatives?
Methodological Answer:
Discrepancies often arise from variations in reaction conditions or analytical methods. Systematic approaches include:
- Sensitivity analysis: Test how temperature, solvent, or catalyst loading affects yield .
- Cross-validation: Compare NMR and XRD data across studies to identify systematic errors (e.g., solvent-induced shifts in NMR) .
- Meta-analysis: Use literature review frameworks (e.g., PICO) to categorize conflicting results by methodology or instrumentation .
Advanced: How can frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for biological activity studies of 7-bromo-6-isoquinolinol?
Methodological Answer:
- Feasibility: Prioritize assays with established protocols (e.g., enzyme inhibition or cytotoxicity screens).
- Novelty: Investigate understudied targets (e.g., brominated derivatives as kinase inhibitors).
- Ethical alignment: Use computational docking (e.g., AutoDock Vina) to predict toxicity before in vivo testing .
- Relevance: Align with therapeutic gaps (e.g., antimicrobial resistance) using structure-activity relationship (SAR) models .
Basic: What are the key steps in conducting a literature review for 7-bromo-6-isoquinolinol research?
Methodological Answer:
- Background questions: Use specialized chemistry databases (e.g., PubChem, Reaxys) to compile physicochemical properties .
- Foreground questions: Apply SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to filter studies on synthetic methods or applications .
- Critical appraisal: Evaluate sources for methodological rigor (e.g., reproducibility of XRD data or synthetic protocols ).
Advanced: How to design experiments to evaluate the structure-activity relationship (SAR) of 7-bromo-6-isoquinolinol analogs?
Methodological Answer:
- Variable selection: Modify substituents at positions 3 and 8 while retaining the 7-bromo group.
- Control groups: Include non-brominated isoquinolines to isolate bromine’s effects.
- Data analysis: Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
- Ethical compliance: Follow ICH guidelines for preclinical safety assessments .
Advanced: What computational methods are suitable for analyzing non-covalent interactions in 7-bromo-6-isoquinolinol crystals?
Methodological Answer:
- DFT calculations: Optimize molecular geometries and compute interaction energies (e.g., using Gaussian or ORCA).
- Quantum Theory of Atoms in Molecules (QTAIM): Identify bond critical points for halogen bonds .
- Molecular dynamics (MD): Simulate packing stability under varying temperatures.
- Validation: Cross-check computational results with experimental XRD data to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
